molecular formula C11H15ClN2O2S B2863400 2-chloro-1-{3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2411223-86-2

2-chloro-1-{3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2863400
CAS No.: 2411223-86-2
M. Wt: 274.76
InChI Key: ZAONEYQHIUCNLC-UHFFFAOYSA-N
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Description

2-chloro-1-{3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic compound that features a thiazole ring, a pyrrolidine ring, and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.

    Chlorination: The final step involves the chlorination of the ethanone moiety, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

    Substitution: The chloro group in the ethanone moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-1-{3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Biological Studies: The compound is used in studies investigating the biological activity of thiazole and pyrrolidine derivatives.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-{3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors that are involved in microbial growth or inflammatory pathways.

    Pathways Involved: It can inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes in microbes or the modulation of inflammatory responses in human cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-Chloro-1-[3-(thiazol-2-yl)methoxy]pyrrolidin-1-yl]ethanone
  • **2-Chloro-1-[3-(4-methylthiazol-2-yl)pyrrolidin-1-yl]ethanone
  • **2-Chloro-1-[3-(thiazol-2-yl)methoxy]pyrrolidin-1-yl]propanone

Uniqueness

    Structural Features: The presence of both a thiazole ring and a pyrrolidine ring in the same molecule is relatively unique and contributes to its distinct chemical properties.

    Biological Activity: The combination of these rings may enhance the compound’s biological activity, making it a valuable scaffold in drug design.

Properties

IUPAC Name

2-chloro-1-[3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-8-7-17-10(13-8)6-16-9-2-3-14(5-9)11(15)4-12/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAONEYQHIUCNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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